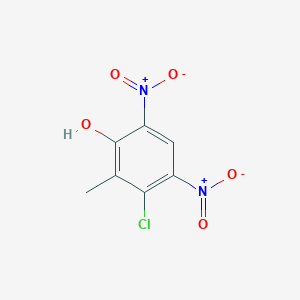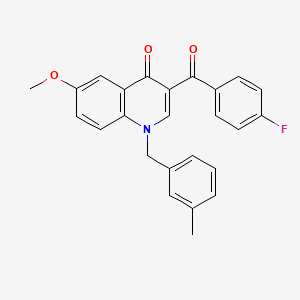![molecular formula C23H21N3O2S B2955544 N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895005-71-7](/img/structure/B2955544.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a methoxy group, a benzothiazole, a phenyl group, and a pyridinylmethyl propanamide. These groups are common in many pharmaceuticals and could potentially give this compound a range of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the conditions and the reagents used. The benzothiazole and pyridine rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Research has shown that derivatives of related compounds exhibit significant antioxidant and anticancer activities. For instance, novel derivatives bearing various moieties like semicarbazide and thiosemicarbazide, among others, have been synthesized and their molecular structures confirmed. These derivatives displayed notable antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some tests. Furthermore, their anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Tumosienė et al., 2020).
Photosensitizer for Photodynamic Therapy
Another significant application is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated these compounds' suitability as Type II photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them potent candidates for cancer treatment, underlining the compound's relevance in medicinal chemistry and phototherapy research (Pişkin et al., 2020).
Antimicrobial Activity
Compounds with structural similarities have been explored for their antimicrobial potential. New pyridine derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing variable and modest activity against the investigated strains. This opens avenues for further modifications to enhance their efficacy as antimicrobial agents, indicating the compound's utility in addressing infectious diseases (Patel et al., 2011).
Molecular Docking and Quantum Chemical Calculations
The compound's framework also lends itself to computational studies, including molecular docking and quantum chemical calculations. These studies can predict interactions with biological targets, elucidating mechanisms of action at the molecular level. For example, research involving molecular docking and quantum chemical calculations on related compounds helps identify potential biological activities and optimize compounds for better therapeutic efficacy (Viji et al., 2020).
Wirkmechanismus
Mode of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been found to induce cell apoptosis . This suggests that the compound might interact with cellular pathways that regulate cell death and survival.
Result of Action
Similar compounds have been found to display potent antibacterial activity , and some have been found to induce cell apoptosis .
Action Environment
The effectiveness of similar compounds has been studied in the context of their interaction with cell-penetrating peptides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-10-5-11-20-22(19)25-23(29-20)26(16-18-9-6-14-24-15-18)21(27)13-12-17-7-3-2-4-8-17/h2-11,14-15H,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCQNBBWCRIFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

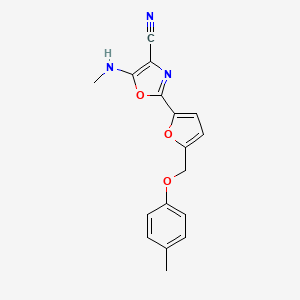
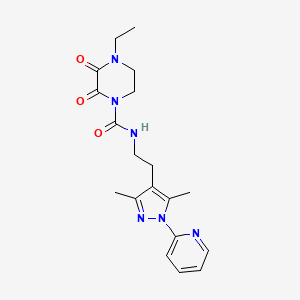
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)
![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide](/img/structure/B2955473.png)

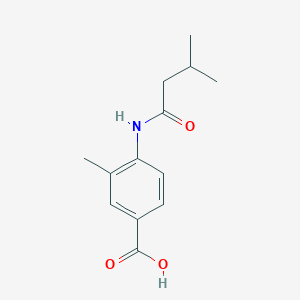
![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)
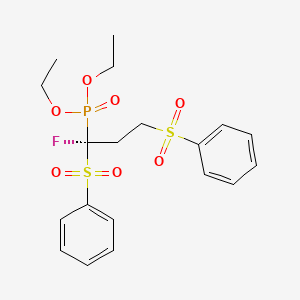
![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
